![molecular formula C17H16N2O3S B2540913 N-(furan-3-ylmethyl)-1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1421483-94-4](/img/structure/B2540913.png)
N-(furan-3-ylmethyl)-1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound “N-(furan-3-ylmethyl)-1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide” is a chemical compound with potential applications in scientific research. It contains furan and thiophene moieties, which are important classes of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of this compound is unique, allowing for diverse applications, ranging from drug synthesis to material science. It contains furan and thiophene moieties, which are five-membered heteroaromatic compounds .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, compounds containing thiophene moieties are known to be involved in a wide range of chemical reactions .Scientific Research Applications
Material Science Applications
Organic Electronics: Thiophenes are commonly used in organic electronic devices due to their semiconducting properties. Researchers could explore incorporating this compound into organic field-effect transistors (OFETs) or solar cells.
Conductive Polymers: The conjugated structure of thiophenes makes them suitable for conductive polymers. Investigating whether this compound can enhance the conductivity of polymer materials would be relevant for applications in sensors and flexible electronics.
Mechanism of Action
Target of action
Furan and thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For example, if the compound acts as a kinase inhibitor, it would bind to the active site of the kinase, preventing it from phosphorylating its substrates and thus inhibiting the signal transduction pathway .
Biochemical pathways
Again, the affected pathways would depend on the specific targets of the compound. If the compound acts as a kinase inhibitor, it could affect a variety of signal transduction pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Furan and thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as a kinase inhibitor, it could lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
properties
IUPAC Name |
N-(furan-3-ylmethyl)-1-methyl-2-oxo-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-18-7-2-5-15(16(18)20)17(21)19(10-13-6-8-22-12-13)11-14-4-3-9-23-14/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZLMERJUZYXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide |
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